(5Z)-5-(2,5-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-(2,5-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound characterized by its unique structure, which includes a thiazolo-triazole core with dimethoxybenzylidene and dimethoxyphenyl substituents
Preparation Methods
The synthesis of (5Z)-5-(2,5-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolo-triazole core, followed by the introduction of the benzylidene and phenyl groups through condensation reactions. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as microwave-assisted synthesis or flow chemistry.
Chemical Reactions Analysis
(5Z)-5-(2,5-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable substituents.
Scientific Research Applications
(5Z)-5-(2,5-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its specific interactions with biological targets can be beneficial.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (5Z)-5-(2,5-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This binding can lead to the inhibition or activation of the target, depending on the nature of the interaction and the biological pathway involved.
Comparison with Similar Compounds
Similar compounds to (5Z)-5-(2,5-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one include other thiazolo-triazole derivatives with varying substituents These compounds share a common core structure but differ in their substituent groups, which can significantly impact their chemical and biological properties
Properties
Molecular Formula |
C21H19N3O5S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(5Z)-2-(3,4-dimethoxyphenyl)-5-[(2,5-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H19N3O5S/c1-26-14-6-8-15(27-2)13(9-14)11-18-20(25)24-21(30-18)22-19(23-24)12-5-7-16(28-3)17(10-12)29-4/h5-11H,1-4H3/b18-11- |
InChI Key |
UMUZTVVPCQZGDR-WQRHYEAKSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2 |
Origin of Product |
United States |
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